Cas no 208173-16-4 (1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-)
![1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- structure](https://es.kuujia.com/scimg/cas/208173-16-4x500.png)
208173-16-4 structure
Nombre del producto:1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
Número CAS:208173-16-4
MF:C10H8F4O
Megavatios:220.163537025452
MDL:MFCD00061259
CID:254025
PubChem ID:2737607
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- 2-Fluoro-4-(Trifluoromethyl)Propiophenone
- 2'-Fluoro-4'-(trifluoromethyl)propiophenone
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
- FXFFR CF DV2
- PS-7863
- CS-0449792
- FT-0612331
- A814938
- MFCD00061259
- 1-[2-fluoranyl-4-(trifluoromethyl)phenyl]propan-1-one
- 1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- AKOS015955973
- 208173-16-4
- N12002
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]-1-propanone
- SCHEMBL2075208
- DTXSID40372177
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-one
- 2''-Fluoro-4''-(trifluoromethyl)propiophenone
- 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-1-oxopropane
- DB-045393
-
- MDL: MFCD00061259
- Renchi: 1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
- Clave inchi: PDWYVBFOPQMCLP-UHFFFAOYSA-N
- Sonrisas: FC1C=C(C(F)(F)F)C=CC=1C(CC)=O
Atributos calculados
- Calidad precisa: 220.05100
- Masa isotópica única: 220.051
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 236
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 2
- Carga superficial: 0
- Superficie del Polo topológico: 17.1A^2
- Xlogp3: 3.1
Propiedades experimentales
- Color / forma: Colorless or yellow liquid
- Denso: 1.256
- Punto de ebullición: 226.8°C at 760 mmHg
- Punto de inflamación: 85.6°C
- índice de refracción: 1.4475
- PSA: 17.07000
- Logp: 3.43720
- Disolución: Unable or difficult to mix
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-7863-10MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 10mg |
£63.00 | 2025-02-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-260328A-5g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone, |
208173-16-4 | 5g |
¥933.00 | 2023-09-05 | ||
Fluorochem | 006449-25g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 25g |
£220.00 | 2022-03-01 | |
Alichem | A013007031-500mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 500mg |
$806.85 | 2023-09-02 | |
abcr | AB108378-5 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 5g |
€104.60 | 2022-06-12 | ||
Key Organics Ltd | PS-7863-5MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 5mg |
£46.00 | 2025-02-09 | ||
Key Organics Ltd | PS-7863-20MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | >97% | 20mg |
£76.00 | 2023-04-19 | |
Oakwood | 006449-250mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 250mg |
$28.00 | 2024-07-19 | |
abcr | AB108378-5g |
2-Fluoro-4-(trifluoromethyl)propiophenone, 97%; . |
208173-16-4 | 97% | 5g |
€104.60 | 2024-04-18 | |
1PlusChem | 1P002K0I-1g |
1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]- |
208173-16-4 | 95% | 1g |
$40.00 | 2025-02-19 |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Literatura relevante
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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